8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
Overview
Description
8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride (abbreviated 8-APUH) is a cyclic organic compound that is found in nature and has been widely studied in scientific research. It is a cyclic amine that is composed of 11 carbon atoms and 1 nitrogen atom, and is classified as a cyclic amine hydrochloride salt. 8-APUH has a wide range of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
Neuroprotective Effects
8-Aminopentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane derivatives have been explored for their potential neuroprotective effects. These compounds, including N-substituted derivatives, have shown promising results as σ receptor ligands. Some of these derivatives demonstrated efficacy in inhibiting nitric oxide release in vitro, which is indicative of neuroprotective potential (Banister et al., 2013).
Synthesis of Amino Acids
The compound has been utilized in the enantioselective synthesis of amino acids. Treatment of related compounds with sodium cyanide and ammonium carbonate produced optically active hydantoins, which were then hydrolyzed to yield specific amino acids (Martins et al., 2001).
Blood-Brain Barrier Permeability
Studies have also focused on the ability of related N-substituted 8-aminopentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecanes to cross the blood-brain barrier (BBB). The synthesis and characterization of these compounds, coupled with biological assessment, have contributed to the development of models for predicting BBB permeability, facilitating the focus on neuroprotective activity (Zah et al., 2003).
Parkinson's Disease Therapy
Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane derivatives have been evaluated as potential therapeutic agents in Parkinson's disease. Compounds such as NGP1-01 showed positive effects in neuroprotection studies and influenced dopamine release and uptake inhibition in murine striatal synaptosomes (Geldenhuys et al., 2004).
Neuroprotective Activity Screening
A series of pentacyclo-undecylamines were synthesized and screened for neuroprotective activity in a parkinsonian mouse model. Some compounds showed increased levels of dopamine metabolites and attenuated MPTP-induced striatal dopamine depletion, suggesting their potential as neuroprotective agents (Geldenhuys et al., 2003).
Dopamine Transporter Ligands
Trishomocubane derivatives, including N-arylalkyl-8-aminopentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecanes, were found to interact with the dopamine transporter (DAT), identifying them as high-affinity DAT ligands. This indicates their potential in CNS activity (Banister et al., 2011).
NMDA Receptor Antagonists
Pentacycloundecylamines were assessed for their structure-activity relationship at the N-methyl-d-aspartate receptor (NMDAR). These compounds displayed antagonistic activity, suggesting their use in treating neurodegenerative diseases like Parkinson's and Alzheimer's (Geldenhuys et al., 2007).
Mechanism of Action
Target of Action
The primary targets of pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-amine hydrochloride are currently unknown
Mode of Action
It’s known that the compound has a high-energy additive property, which can enhance the energy level of liquid hydrocarbon fuels .
Biochemical Pathways
The biochemical pathways affected by pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-amine hydrochloride are currently unknown
Result of Action
It’s known that the compound has a combustion heat of 445 MJ·kg -1 and is insensitive to impact and friction .
Action Environment
The action, efficacy, and stability of pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-amine hydrochloride can be influenced by various environmental factors. Specific details on how these factors influence the compound’s action are currently unknown .
Future Directions
One compound in the series, 8-phenylethylamino-8,11-oxapentacyclo [5.4.0.0 (2,6).0 (3,10).0 (5,9)]undecane, attenuated MPTP-induced striatal dopamine depletion when compared to animals treated with MPTP only . This suggests potential future directions for research into the neuroprotective effects of these compounds.
Biochemical Analysis
Biochemical Properties
8-Aminopentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride plays a significant role in biochemical reactions, particularly in the context of neuroprotection. It interacts with enzymes such as NMDA receptors and calcium channels, potentially attenuating excitotoxic neuronal cell death . The compound’s interaction with these enzymes suggests its potential as a neuroprotective agent, similar to memantine .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuroprotective studies, the compound has been shown to increase levels of dopamine metabolites such as DOPAC and homovanillic acid, indicating its impact on dopaminergic signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with NMDA receptors and calcium channels. These interactions lead to the inhibition of excitotoxicity and the modulation of intracellular calcium levels, which are crucial for neuronal survival . Additionally, the compound may influence gene expression related to neuroprotection and cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that its neuroprotective effects can be sustained over a period of days, with significant increases in dopamine metabolites observed 10 days post-administration . This indicates that the compound remains active and effective over extended periods in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 300 mg/kg, the compound has been shown to attenuate MPTP-induced striatal dopamine depletion in mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to neuroprotection. It interacts with enzymes such as NMDA receptors and calcium channels, influencing metabolic flux and metabolite levels . These interactions are crucial for its neuroprotective effects and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its efficacy. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . This targeted distribution is critical for its neuroprotective effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with NMDA receptors and calcium channels, which are predominantly found in neuronal cells.
properties
IUPAC Name |
pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11-8-4-2-5-7-3(4)1-6(8)9(7)10(5)11;/h3-11H,1-2,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFNPJGWZAJMEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C(C45)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60929349 | |
Record name | Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60929349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136375-78-5 | |
Record name | 1,2,4-Ethanylylidene-1H-cyclobuta(cd)pentalen-3-amine, octahydro-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136375785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60929349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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